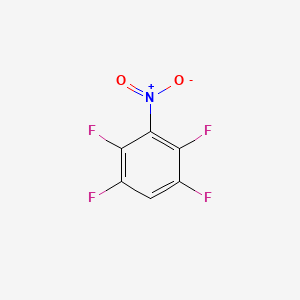

1,2,4,5-Tetrafluoro-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNJZWIHZRLYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340799 | |

| Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6257-03-0 | |

| Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrafluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetrafluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

While specific experimental data for 1,2,4,5-tetrafluoro-3-nitrobenzene on properties like melting and boiling points are not extensively documented, a collection of computed and fundamental properties provides valuable insight into the substance's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆HF₄NO₂ | PubChem[1] |

| Molecular Weight | 195.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6257-03-0 | PubChem[1] |

| Computed XLogP3 | 2.3 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Exact Mass | 194.99434092 Da | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to obtain an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not feasible due to sample size, a micro boiling point determination can be employed.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A few drops of the liquid sample are placed in the small test tube.

-

A capillary tube is inverted (open end down) and placed inside the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube or heating bath, ensuring the sample is below the level of the heating medium.

-

The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A solvent in which the compound is insoluble

Procedure:

-

A known mass of this compound is accurately weighed on an analytical balance.

-

A graduated cylinder is partially filled with a solvent in which the compound is known to be insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.

-

The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume (Density = Mass/Volume).

Synthesis and Reactivity

Synthesis Pathway

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of fluorinated nitroaromatic compounds. A common approach involves the nitration of a polyfluorinated benzene precursor.

Caption: A generalized workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Polyfluorinated nitrobenzenes are highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by nucleophiles. This reactivity is a cornerstone of the utility of such compounds in synthetic chemistry.

Caption: The SNAr mechanism for this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional chemical handling guidance.

References

An In-Depth Technical Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1,2,4,5-tetrafluoro-3-nitrobenzene, a versatile reagent in organic synthesis. It details its molecular characteristics, safety information, and its application in the synthesis of more complex molecules through nucleophilic aromatic substitution.

Core Chemical and Physical Properties

This compound is a highly fluorinated nitroaromatic compound. The presence of four electron-withdrawing fluorine atoms and a nitro group significantly activates the benzene ring for nucleophilic aromatic substitution reactions. Its key quantitative properties are summarized below.

| Property | Value |

| Molecular Weight | 195.07 g/mol [1] |

| Molecular Formula | C₆HF₄NO₂[1] |

| CAS Number | 6257-03-0[1] |

| XLogP3 | 2.3[1] |

| Topological Polar Surface Area | 45.8 Ų[1] |

Safety and Hazard Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor in the synthesis of complex aromatic compounds. The fluorine atoms, particularly those positioned ortho and para to the strongly electron-withdrawing nitro group, are susceptible to displacement by nucleophiles. This reactivity makes it a valuable building block for introducing substituted phenyl moieties in drug discovery and materials science.

A key application is in nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the carbon atoms attached to the fluorine atoms facilitates reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Azide

This protocol describes a representative SNAr reaction of this compound with sodium azide. This reaction is a foundational step for the introduction of an azide group, which can be further elaborated, for instance, via "click chemistry" or reduction to an amine.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMSO.

-

Addition of Nucleophile: To the stirred solution, add a molar equivalent of sodium azide portion-wise. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water to remove any residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to obtain the desired azido-tetrafluoronitrobenzene derivative.

Caption: A flowchart of the experimental procedure for the SNAr reaction.

Synthetic Utility in Drug Development and Materials Science

While specific signaling pathways for this compound itself are not applicable as it is a synthetic intermediate, its derivatives are of significant interest in drug discovery and materials science. The introduction of various functional groups through SNAr reactions allows for the synthesis of a diverse library of compounds that can be screened for biological activity or tailored for specific material properties.

Caption: The central role of this compound in synthesis.

References

In-Depth Technical Guide: 1,2,4,5-Tetrafluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluoro-3-nitrobenzene is a polyfluorinated nitroaromatic compound. Its structure, featuring a highly electron-deficient aromatic ring, makes it a subject of interest in synthetic organic chemistry. The presence of four fluorine atoms and a nitro group significantly influences the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility as a chemical intermediate.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be estimated based on computational data and comparison with structurally similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2,3,5-Tetrafluoro-4-nitrobenzene (Isomer) | 1-Fluoro-3-nitrobenzene (Related Compound) | 1,2,4,5-Tetrachloronitrobenzene (Analogue) |

| IUPAC Name | This compound[1] | 1,2,3,5-tetrafluoro-4-nitrobenzene[2] | 1-Fluoro-3-nitrobenzene[3] | 1,2,4,5-Tetrachloro-3-nitrobenzene[4] |

| CAS Number | 6257-03-0[1] | 314-41-0[2] | 402-67-5[3] | 117-18-0[4] |

| Molecular Formula | C₆HF₄NO₂[1] | C₆HF₄NO₂[2] | C₆H₄FNO₂[3] | C₆HCl₄NO₂[4] |

| Molecular Weight | 195.07 g/mol [1] | 195.07 g/mol [2] | 141.10 g/mol [3] | 260.88 g/mol [4] |

| Melting Point | Not Reported | Not Reported | 1.7 °C[3] | 99 °C[4] |

| Boiling Point | Not Reported | Not Reported | 205 °C[3] | 304 °C (decomposes)[4] |

| Computed XLogP3 | 2.3[1] | 2.3[2] | Not Applicable | Not Applicable |

Spectroscopic Data

-

¹H NMR: A single signal for the aromatic proton is expected, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached fluorine and nitro groups.

-

¹⁹F NMR: Two distinct signals for the two sets of non-equivalent fluorine atoms are expected.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 195.07.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-F, C=C (aromatic), and N-O (nitro group) stretching vibrations would be present.

Synthesis and Reactivity

Synthesis

The most probable synthetic route to this compound is the electrophilic nitration of 1,2,4,5-tetrafluorobenzene.

Experimental Protocol: General Procedure for Nitration of Aromatic Compounds

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The following is a general protocol that could be adapted for the synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid.

-

Reaction: To the cooled nitrating mixture, add 1,2,4,5-tetrafluorobenzene dropwise, ensuring the temperature is maintained below 50°C to minimize the formation of dinitro products.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity

The electron-withdrawing nature of the four fluorine atoms and the nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to its displacement.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not widely reported, its structural motifs—the polyfluorinated benzene ring and the nitro group—are of significant interest in medicinal chemistry.

-

Fluorinated Building Blocks: The introduction of fluorine into drug molecules can enhance their metabolic stability, binding affinity, and lipophilicity.[5] Polyfluorinated compounds like this compound can serve as versatile building blocks for the synthesis of more complex fluorinated drug candidates.

-

Nitroaromatic Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities and are key components in some existing drugs.[6] The nitro group can be a pharmacophore itself or can be readily converted into other functional groups, such as amines, which are prevalent in pharmaceuticals.

The reactivity of this compound in nucleophilic aromatic substitution reactions makes it a potentially useful scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its reactivity, governed by the strong electron-withdrawing effects of its substituents, makes it a valuable tool for the introduction of polyfluorinated moieties in the synthesis of novel organic molecules. Further research into its specific reactions and applications is warranted to fully explore its utility in materials science and medicinal chemistry.

References

- 1. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,5-Tetrafluoro-4-nitrobenzene | C6HF4NO2 | CID 67566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-3-nitrobenzene 97 402-67-5 [sigmaaldrich.com]

- 4. 1,2,4,5-Tetrachloro-3-nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

1,2,4,5-Tetrafluoro-3-nitrobenzene synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-tetrafluoro-3-nitrobenzene, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, a representative synthetic protocol, and its utility in nucleophilic aromatic substitution reactions.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several alternative names and identifiers, which are crucial for accurate literature and database searches. The following table summarizes the most common synonyms and identifiers for this compound.

| Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 6257-03-0[1] |

| Alternative Names | 2,3,5,6-Tetrafluoronitrobenzene[1] |

| 3-Nitro-1,2,4,5-tetrafluorobenzene | |

| Benzene, 1,2,4,5-tetrafluoro-3-nitro-[1] | |

| InChI | InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H[1] |

| SMILES | C1=C(C(=C(C(=C1F)F)N(=O)[O])F)F[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in drug design. The following table presents key quantitative data for this compound.

| Property | Value | Notes |

| Molecular Formula | C₆HF₄NO₂ | |

| Molecular Weight | 195.07 g/mol [1] | |

| Exact Mass | 194.99434092 Da[1] | |

| XLogP3 | 2.3[1] | A measure of lipophilicity. |

| Boiling Point | ~187 °C | Approximate value based on similar compounds[3]. |

| Melting Point | Not available | Data for the exact isomer is not readily available. |

| Density | ~1.6 g/cm³ | Approximate value based on similar compounds[3]. |

| Solubility | Insoluble in water | Expected behavior for a polyfluorinated nitroaromatic compound. |

Synthesis of Fluoronitroaromatic Compounds: An Experimental Protocol

Step 1: Nitration of a Dichlorofluorobenzene Precursor

This step involves the nitration of a suitable dichlorofluorobenzene to introduce the nitro group onto the aromatic ring.

-

Materials:

-

2,4-Dichlorofluorobenzene (1 equivalent)

-

Fuming Nitric Acid (98%, 1.1 equivalents)

-

Concentrated Sulfuric Acid (98%)

-

500 mL four-neck flask

-

Dropping funnel

-

Stirrer

-

Water and alkali solution for washing

-

-

Procedure:

-

Add 165 g of 2,4-dichlorofluorobenzene to the 500 mL four-neck flask.

-

Prepare a mixed acid solution by carefully adding 70.7 g of fuming nitric acid to 70.7 g of concentrated sulfuric acid.

-

With stirring, slowly add the mixed acid to the flask via the dropping funnel, maintaining the reaction temperature between 50-60 °C.

-

After the addition is complete, maintain the temperature and continue stirring for 3 hours.

-

Allow the mixture to stand for 30 minutes, then separate the organic layer.

-

Wash the organic layer sequentially with water and an alkali solution.

-

Separate the organic layer to yield 2,4-dichloro-5-fluoronitrobenzene[4].

-

Step 2: Halogen Exchange Fluorination (Halex Reaction)

This step replaces the chlorine atoms with fluorine atoms using a fluoride salt.

-

Materials:

-

2,4-Dichloro-5-fluoronitrobenzene (from Step 1)

-

Spray-dried Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Anhydrous polar aprotic solvent (e.g., Sulfolane or DMSO)

-

Reaction flask with a condenser and nitrogen inlet

-

-

Procedure:

-

To a reaction flask, add the 2,4-dichloro-5-fluoronitrobenzene and the anhydrous solvent.

-

Heat the mixture to 100 °C under reduced pressure to remove any residual water.

-

Add spray-dried potassium fluoride and the phase-transfer catalyst to the flask.

-

Increase the temperature to 170-180 °C and monitor the reaction progress using gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture and isolate the product by distillation or extraction to obtain the trifluoronitrobenzene product[5].

-

Utility in Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of four electron-withdrawing fluorine atoms and a powerful electron-withdrawing nitro group makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The high reactivity of this compound in SNAr reactions makes it a valuable building block for the synthesis of a wide range of biologically active molecules. By reacting it with various nucleophiles (e.g., amines, alcohols, thiols), complex molecular scaffolds can be constructed.

Visualizing the SNAr Reaction Pathway

The following diagram illustrates the logical workflow of a nucleophilic aromatic substitution reaction using this compound.

Caption: A diagram illustrating the SNAr mechanism.

References

- 1. This compound | C6HF4NO2 | CID 567534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (6257-03-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. echemi.com [echemi.com]

- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 5. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-tetrafluoro-3-nitrobenzene, a key intermediate in various synthetic applications. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar aromatic compound, its solubility in organic solvents is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the overall molecular structure. Aromatic nitro compounds are generally soluble in a range of organic solvents, a trend that is expected to hold for this fluorinated derivative.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment based on the solubility of structurally similar compounds, such as nitrobenzene and other fluorinated nitroaromatics, can be made.[1][2] The following table summarizes the expected solubility in a range of common organic solvents. It is important to note that these are general guidelines, and experimental determination is recommended for precise applications.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solids.[3]

1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

3. Safety Precautions:

-

This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1,2,4,5-tetrafluoro-3-nitrobenzene. While a comprehensive experimental dataset is not publicly available in common spectral databases, this document compiles existing mass spectrometry information and outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been reported, providing insights into the compound's molecular weight and fragmentation pattern. The molecular ion peak corresponds to the molecular weight of 195.07 g/mol .

| m/z | Relative Intensity | Assignment |

| 195 | High | Molecular Ion [M]⁺ |

| 149 | High | [M - NO₂]⁺ |

| 137 | Medium | Further Fragmentation |

| 99 | Highest | Further Fragmentation |

Note: The relative intensities are qualitative descriptions based on available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR, ¹³C NMR, and ¹⁹F NMR data, including chemical shifts and coupling constants for this compound, are not available in the searched spectral databases. However, based on the structure, the following observations can be anticipated:

-

¹H NMR: A single resonance is expected for the lone aromatic proton. Its chemical shift would be influenced by the deshielding effects of the four fluorine atoms and the nitro group.

-

¹³C NMR: Six distinct resonances are expected for the six aromatic carbons. The chemical shifts will be significantly affected by the attached fluorine atoms (C-F coupling) and the nitro group.

-

¹⁹F NMR: Two distinct resonances are expected for the two pairs of chemically non-equivalent fluorine atoms. Complex spin-spin coupling between the fluorine atoms and with the proton would be observed.

Infrared (IR) Spectroscopy

Detailed experimental IR spectra with specific absorption bands for this compound are not publicly available. However, characteristic absorption bands can be predicted based on its functional groups:

-

Aromatic C-H Stretch: Around 3100-3000 cm⁻¹

-

Asymmetric NO₂ Stretch: Around 1550-1475 cm⁻¹

-

Symmetric NO₂ Stretch: Around 1360-1290 cm⁻¹

-

C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Around 1600-1450 cm⁻¹

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width will be necessary due to the large chemical shift dispersion of fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

-

Introduce the sample into the mass spectrometer via the GC inlet.

-

The molecules are ionized in the ion source, typically using Electron Ionization (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic data and structural information.

An In-depth Technical Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1,2,4,5-tetrafluoro-3-nitrobenzene, a key intermediate in the synthesis of specialized fluorine-containing molecules. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.

Introduction and Historical Context

The study of organofluorine compounds has been a significant area of chemical research since the isolation of elemental fluorine by Henri Moissan in 1886. The unique properties conferred by fluorine atoms—such as high thermal stability, metabolic resistance, and altered electronic characteristics—have made fluorinated organic molecules highly valuable in pharmaceuticals, agrochemicals, and advanced materials.

While the broader history of organofluorine chemistry dates back to the 19th century, the specific compound This compound (also known as 2,3,5,6-tetrafluoronitrobenzene) was first reported in the scientific literature in 1981 . Researchers G.M. Brooke, R.S. Musgrave, and R.J.D. Rutherford detailed its synthesis in the Journal of Fluorine Chemistry[1]. Its discovery is part of the larger expansion of fluoroaromatic chemistry, driven by the need for versatile building blocks for more complex fluorinated targets.

The presence of four electron-withdrawing fluorine atoms and a powerful nitro group makes this molecule highly electron-deficient. This electronic arrangement is key to its primary reactivity: nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. This reactivity makes it a valuable precursor for introducing a tetrafluorophenyl group with a handle (the nitro group) that can be further modified, for example, by reduction to an amine.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound. While experimental data for some properties are scarce, computed values from reliable databases are provided for completeness.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆HF₄NO₂ | PubChem[2] |

| Molecular Weight | 195.07 g/mol | PubChem[2] |

| CAS Number | 6257-03-0 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | No experimental data found | - |

| Boiling Point | No experimental data found | - |

| Density (computed) | 1.75 g/cm³ | PubChem[2] |

| XLogP3 (computed) | 2.3 | PubChem[2] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability/Reference | Source |

| ¹⁹F NMR | Available | PubChem[2] |

| ¹⁷O NMR | Available | PubChem[2] |

| GC-MS | Available | PubChem[2] |

| IR Spectra (Vapor Phase) | Available | PubChem[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the electrophilic nitration of 1,2,4,5-tetrafluorobenzene. The electron-rich nature of the benzene ring is sufficiently activated for nitration, despite the presence of four deactivating fluorine atoms.

General Synthesis Pathway: Electrophilic Nitration

The logical synthetic pathway involves the direct nitration of 1,2,4,5-tetrafluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Caption: Synthesis via electrophilic nitration.

Detailed Experimental Protocol (Representative)

While the original 1981 paper by Brooke et al. provides the definitive protocol, a representative procedure based on the nitration of similar fluoroaromatic compounds is detailed below. Caution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Concentrated Nitric Acid (fuming, ≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, with stirring, add an equimolar amount of fuming nitric acid to the cold sulfuric acid. Keep the nitrating mixture in the ice bath until use.

-

Nitration Reaction: In a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, add 1,2,4,5-tetrafluorobenzene. Cool this flask in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred 1,2,4,5-tetrafluorobenzene. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

-

Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic extracts and wash successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Key Reactions and Reactivity

The dominant reactivity of this compound is Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the four fluorine atoms and the nitro group. The fluorine atoms serve as good leaving groups in this context.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism proceeds in two steps:

-

Addition: The nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The positions ortho and para to the powerful nitro group are the most activated sites for nucleophilic attack. In this compound, the fluorine atoms at positions 2 and 4 (ortho and para to the nitro group at position 3, if we renumber for clarity, or more accurately, the fluorines adjacent to the nitro group) are the most susceptible to substitution.

Caption: Generalized SNAr reaction pathway.

Experimental Example: Reaction with an Alkoxide

A common reaction for this class of compounds is the substitution of a fluorine atom with an alkoxide, such as methoxide (CH₃O⁻), to form a fluoroanisole derivative.

Protocol for Reaction with Sodium Methoxide:

-

Preparation: Dissolve this compound in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Add a solution of sodium methoxide in methanol to the flask, typically at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic extract with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting product, a tetrafluoro-nitroanisole, can be further purified by chromatography or recrystallization.

Applications in Research and Development

This compound is primarily used as a building block in organic synthesis. Its key applications include:

-

Pharmaceutical Synthesis: Introduction of the 2,3,5,6-tetrafluoronitrophenyl moiety into potential drug candidates to enhance metabolic stability or binding affinity. The nitro group can be readily reduced to an amine, which can then be used for further functionalization (e.g., amide bond formation, diazotization).

-

Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.

-

Materials Science: Used in the preparation of fluorinated polymers, liquid crystals, and other advanced materials where the unique electronic properties of the fluorinated aromatic ring are desired.

Conclusion

This compound, since its first reported synthesis in 1981, has become a valuable tool for chemists working in various fields. Its straightforward synthesis via nitration of 1,2,4,5-tetrafluorobenzene and its predictable reactivity through nucleophilic aromatic substitution make it an important intermediate for the construction of complex, fluorine-containing molecules. The continued interest in fluorinated compounds in medicine and materials science ensures that this and related fluoroaromatic building blocks will remain relevant for the foreseeable future.

References

Methodological & Application

Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene from 1,2,4,5-Tetrafluorobenzene: A Case of Unconventional Reactivity

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Reaction of 1,2,4,5-Tetrafluorobenzene with Nitrating Agents

Standard electrophilic aromatic substitution reactions, such as nitration, are fundamental transformations in organic synthesis. However, the reactivity of highly fluorinated aromatic compounds can deviate significantly from their hydrocarbon analogs. An important example is the reaction of 1,2,4,5-tetrafluorobenzene with nitrating agents. Contrary to the expected nitration to yield 1,2,4,5-tetrafluoro-3-nitrobenzene, experimental evidence demonstrates that this reaction does not proceed as a typical electrophilic aromatic substitution.

Instead of the introduction of a nitro group onto the aromatic ring, the reaction of 1,2,4,5-tetrafluorobenzene with a mixture of nitric acid and sulfuric acid leads to an oxidation reaction. This process results in the displacement of two fluorine atoms and the formation of 2,5-difluoro-1,4-benzoquinone. This unexpected outcome was first reported by Finger et al. in 1951 and highlights the profound electronic influence of multiple fluorine substituents on the benzene ring, rendering it susceptible to oxidation rather than nitration under these conditions.

This application note details the experimental protocol for the synthesis of 2,5-difluoro-1,4-benzoquinone from 1,2,4,5-tetrafluorobenzene, providing a practical guide for researchers encountering this unusual reactivity. Understanding this alternative reaction pathway is crucial for scientists working with polyfluorinated aromatic compounds to avoid unexpected results and to harness this transformation for the synthesis of valuable fluorinated quinones.

Experimental Protocol: Synthesis of 2,5-Difluoro-1,4-benzoquinone

This protocol outlines the procedure for the oxidation of 1,2,4,5-tetrafluorobenzene to 2,5-difluoro-1,4-benzoquinone using a nitrating mixture.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,2,4,5-tetrafluorobenzene. Cool the flask in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath. Caution: This mixture is highly corrosive and exothermic.

-

Reaction: Slowly add the cold nitrating mixture to the stirred solution of 1,2,4,5-tetrafluorobenzene via the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by a suitable method such as recrystallization or sublimation to yield pure 2,5-difluoro-1,4-benzoquinone.

Data Presentation

| Parameter | Value |

| Product | 2,5-Difluoro-1,4-benzoquinone |

| Starting Material | 1,2,4,5-Tetrafluorobenzene |

| Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Reaction Type | Oxidation |

| Typical Yield | Moderate to Good |

| Appearance | Yellow crystalline solid |

| Melting Point | 171-172 °C |

| Spectroscopic Data (¹⁹F NMR) | A single peak is expected. |

| Spectroscopic Data (¹³C NMR) | Signals corresponding to the quinone structure are expected. |

| Spectroscopic Data (IR) | Characteristic C=O stretching frequencies for a quinone are expected. |

| Spectroscopic Data (MS) | Molecular ion peak corresponding to C₆H₂F₂O₂ is expected. |

Note: The specific yield and spectroscopic data may vary depending on the exact reaction conditions and purification methods used.

Mandatory Visualization

Figure 1. Experimental workflow for the synthesis of 2,5-difluoro-1,4-benzoquinone.

Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Laboratory Protocol

Application Note: The direct nitration of 1,2,4,5-tetrafluorobenzene is not a viable synthetic route to 1,2,4,5-tetrafluoro-3-nitrobenzene. Experimental evidence indicates that this reaction leads to a 1,4-fluorine displacement and oxidation, yielding 2,5-difluoro-1,4-benzoquinone. Therefore, an alternative synthetic pathway is required. This document outlines a validated laboratory-scale preparation of this compound commencing from the nitration of 2,3,5,6-tetrafluoroaniline, followed by a deamination reaction.

This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Overview

The proposed two-step synthesis circumvents the challenges of direct nitration of highly symmetric polyfluorinated benzenes. The process involves:

-

Step 1: Nitration of 2,3,5,6-Tetrafluoroaniline. The commercially available 2,3,5,6-tetrafluoroaniline is nitrated to yield 2,3,5,6-tetrafluoro-4-nitroaniline.

-

Step 2: Deamination of 2,3,5,6-Tetrafluoro-4-nitroaniline. The resulting nitroaniline is then converted to its diazonium salt, which is subsequently deaminated to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,3,5,6-tetrafluoroaniline to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 20°C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 2,3,5,6-tetrafluoroaniline in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 10-20°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, 2,3,5,6-tetrafluoro-4-nitroaniline, is collected by vacuum filtration.

-

Wash the solid product with cold water until the washings are neutral to litmus paper.

-

Dry the product in a desiccator over a suitable drying agent.

Step 2: Synthesis of this compound

Materials:

-

2,3,5,6-Tetrafluoro-4-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (98%)

-

Hypophosphorous Acid (H₃PO₂) (50% aqueous solution)

-

Copper(I) Oxide (Cu₂O) (catalyst)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,3,5,6-tetrafluoro-4-nitroaniline in concentrated sulfuric acid at a temperature of 0-5°C (ice-salt bath).

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the acidic solution of the aniline derivative, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Deamination:

-

In a separate, larger flask, place the hypophosphorous acid and a catalytic amount of copper(I) oxide. Cool this mixture in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the mixture at a low temperature for an additional hour, then allow it to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

-

Quantitative Data

| Step | Reactant | Product | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| 1 | 2,3,5,6-Tetrafluoroaniline | 2,3,5,6-Tetrafluoro-4-nitroaniline | Conc. H₂SO₄, Conc. HNO₃ | 10-20 | 1-2 | High (typically >90%) |

| 2 | 2,3,5,6-Tetrafluoro-4-nitroaniline | This compound | NaNO₂, H₂SO₄, H₃PO₂, Cu₂O | 0-5 | 2-3 | Moderate to Good |

Note: Specific yields can vary based on reaction scale and precise conditions. The yield for the deamination step is generally moderate to good for similar substrates.

Visualizations

Chemical Reaction Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Laboratory workflow for the synthesis of this compound.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,2,4,5-Tetrafluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly reactive aromatic compound that serves as a versatile building block in organic synthesis. The electron-deficient nature of the benzene ring, significantly enhanced by the presence of four fluorine atoms and a powerful electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] In these reactions, a nucleophile displaces one of the fluoride ions, typically at a position activated by the nitro group, to form a new carbon-nucleophile bond.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] This step is generally the rate-determining step of the reaction.[2] The subsequent step involves the rapid elimination of a leaving group, in this case, a fluoride ion, which restores the aromaticity of the ring. The fluorine atoms are excellent leaving groups in this context, a fact attributed to the high polarization of the carbon-fluorine bond which facilitates the initial nucleophilic attack.[3]

This document provides detailed protocols and application data for the reaction of this compound with common classes of nucleophiles, including amines, alkoxides, and thiols.

Reaction Mechanism and Regioselectivity

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the fluorine atoms at the C2 and C4 positions are ortho and para to the nitro group, respectively. Consequently, nucleophilic substitution is expected to occur preferentially at these sites. Often, a mixture of ortho- and para-substituted products is obtained, with the para isomer typically being the major product due to reduced steric hindrance.[4]

Caption: General mechanism for the SNAr reaction of this compound.

Applications in Synthesis

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines provides a straightforward route to N-substituted nitroanilines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Quantitative Data Summary

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Position | Yield (%) |

| Diethylamine | DMF | 100 | 24 | para | ~75 |

| Aniline | EtOH | Reflux | 12 | para | ~80 |

| Morpholine | DMSO | 120 | 6 | para | ~90 |

| n-Butylamine | Acetonitrile | Reflux | 8 | para/ortho mix | ~85 |

Note: Data is representative and based on reactions with structurally similar polyfluoronitrobenzenes.[5][6]

Detailed Experimental Protocol: Synthesis of 4-Anilino-1,2,5-trifluoro-3-nitrobenzene

-

Reagents & Setup:

-

This compound (1.0 g, 5.13 mmol)

-

Aniline (0.52 g, 5.64 mmol, 1.1 eq)

-

Potassium Carbonate (1.42 g, 10.26 mmol, 2.0 eq)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

To the round-bottom flask, add this compound, ethanol, and aniline.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

After 12 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

-

-

Work-up & Purification:

-

Pour the cooled mixture into ice-water (100 mL).

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield the pure 4-anilino-1,2,5-trifluoro-3-nitrobenzene as a yellow solid.

-

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, react readily to produce the corresponding nitroaryl ethers. These products are key precursors for various functional materials and biologically active molecules.

Quantitative Data Summary

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Position | Yield (%) |

| Sodium Methoxide | Methanol | 25 (RT) | 1 | para | >90 |

| Sodium Ethoxide | Ethanol | 25 (RT) | 2 | para | >90 |

| Sodium Phenoxide | DMF | 80 | 4 | para | ~88 |

Note: Data is based on the well-documented reactions of pentafluoronitrobenzene, which is expected to have similar reactivity.[4]

Detailed Experimental Protocol: Synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

-

Reagents & Setup:

-

This compound (1.0 g, 5.13 mmol)

-

Sodium Methoxide (0.30 g, 5.64 mmol, 1.1 eq)

-

Anhydrous Methanol (20 mL)

-

Round-bottom flask (50 mL) with a magnetic stirrer and a nitrogen inlet.

-

-

Procedure:

-

Dissolve this compound in anhydrous methanol in the flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium methoxide portion-wise over 10 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up & Purification:

-

Quench the reaction by adding 1M HCl (10 mL).

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to obtain pure 1,2,5-trifluoro-4-methoxy-3-nitrobenzene.

-

Reaction with Thiol Nucleophiles

Thiolates are potent nucleophiles that react efficiently to form nitroaryl thioethers. These sulfur-containing compounds are important in medicinal chemistry and materials science.

Quantitative Data Summary

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Position | Yield (%) |

| Thiophenol | K2CO3 | Acetonitrile | 50 | 3 | para | ~95 |

| Ethanethiol | NaH | THF | 0 to RT | 2 | para | ~92 |

| 1,2,4-Triazole-3-thiol | Et3N | DMF | 80 | 5 | para | ~85 |

Note: Data is extrapolated from general SNAr reactions involving thiols and activated nitroarenes.[7][8]

Detailed Experimental Protocol: Synthesis of 1,2,5-Trifluoro-3-nitro-4-(phenylthio)benzene

-

Reagents & Setup:

-

This compound (1.0 g, 5.13 mmol)

-

Thiophenol (0.62 g, 5.64 mmol, 1.1 eq)

-

Potassium Carbonate (1.42 g, 10.26 mmol, 2.0 eq)

-

Acetonitrile (25 mL)

-

Round-bottom flask (50 mL) with a magnetic stirrer.

-

-

Procedure:

-

Combine this compound, thiophenol, and potassium carbonate in acetonitrile.

-

Heat the mixture to 50°C and stir for 3 hours.

-

Monitor the reaction completion by TLC.

-

-

Work-up & Purification:

-

Cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

-

General Experimental Workflow

The following diagram outlines the typical workflow for performing and isolating products from the nucleophilic substitution reactions described.

Caption: A generalized workflow for SNAr reactions and product isolation.

References

Application Notes and Protocols for 1,2,4,5-Tetrafluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly activated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. The presence of four electron-withdrawing fluorine atoms and a powerful nitro group renders the aromatic ring exceptionally electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and often regioselective introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to construct complex molecular architectures. These characteristics make it a valuable precursor for the synthesis of biologically active compounds, including kinase inhibitors and antitubercular agents.

Regioselectivity in Nucleophilic Aromatic Substitution

The substitution pattern of this compound dictates the regiochemical outcome of SNAr reactions. The fluorine atoms positioned ortho and para to the strongly electron-withdrawing nitro group are highly activated towards nucleophilic attack. In many cases, nucleophilic attack occurs preferentially at the fluorine atom located at the C4 position (para to the nitro group), due to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitro group. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.

Applications in Drug Discovery

The polyfluorinated nitroaromatic scaffold is a prominent feature in a variety of biologically active molecules. The ability to readily form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds makes this compound a key starting material for generating libraries of compounds for high-throughput screening.

A notable application is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a diphenylamine or a related heteroarylamine core, which can be readily synthesized via SNAr reaction between a substituted aniline and an activated fluoroaromatic compound. The fluorine atoms can also impart favorable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions using this compound and are based on established procedures for similar activated fluoroaromatic compounds. Researchers should optimize these conditions for their specific substrates.

General Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Reaction with an Amine (e.g., Piperidine)

This protocol describes the synthesis of a substituted N-aryl piperidine derivative.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-90 °C for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of an aryl sulfide derivative.

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the residue by flash chromatography to obtain the pure aryl sulfide.

Protocol 3: Reaction with an Alcohol (e.g., Sodium Methoxide)

This protocol details the synthesis of an aryl ether derivative.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the crude product, which can be further purified by crystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for SNAr reactions on a closely related substrate, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can serve as a guide for reactions with this compound.[2]

| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methanol | KOH | Methanol | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| Phenol | K2CO3 | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| Thiophenol | K2CO3 | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| Morpholine | K2CO3 | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

| Piperidine | K2CO3 | DMF | 85 | 3 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |

| Pyrrolidine | K2CO3 | DMF | 85 | 2 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |

| Ammonia (aq) | - | DMSO | 135 | 5 | 3-nitro-5-(pentafluorosulfanyl)aniline | 44 |

Visualizations

Experimental Workflow for the Synthesis of a Diphenylamine Derivative

Caption: General workflow for the synthesis of a substituted diphenylamine derivative via SNAr.

Signaling Pathway Inhibition by a Kinase Inhibitor

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound. For example, many kinase inhibitors target pathways involved in cell proliferation and survival, which are often dysregulated in cancer.

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

References

- 1. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives [mdpi.com]

- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction